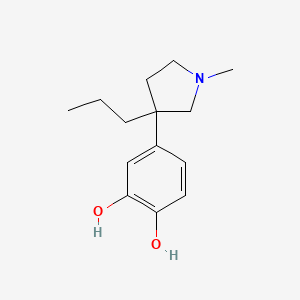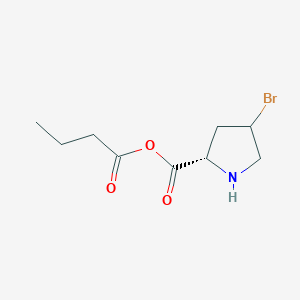
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The bromine substitution at the 4-position and the presence of a butyric anhydride moiety make this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride typically involves the following steps:
Formation of Carboxylic Acid: The carboxylic acid group at the 2-position can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Anhydride Formation: The final step involves the formation of the butyric anhydride moiety. This can be achieved by reacting the carboxylic acid with butyric anhydride in the presence of a dehydrating agent like acetic anhydride or phosphorus pentoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: De-brominated products or hydrogenated derivatives.
Substitution: Amino, thiol, or alkoxy derivatives.
Applications De Recherche Scientifique
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride involves its interaction with specific molecular targets and pathways. The bromine atom and the butyric anhydride moiety may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromopyrrolidine-2-carboxylic acid: Similar structure but lacks the butyric anhydride moiety.
Pyrrolidine-2-carboxylic acid: Lacks both the bromine atom and the butyric anhydride moiety.
Butyric anhydride: Lacks the pyrrolidine ring and the bromine atom.
Uniqueness
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride is unique due to the combination of the bromine atom at the 4-position and the butyric anhydride moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H14BrNO3 |
|---|---|
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
butanoyl (2S)-4-bromopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H14BrNO3/c1-2-3-8(12)14-9(13)7-4-6(10)5-11-7/h6-7,11H,2-5H2,1H3/t6?,7-/m0/s1 |
Clé InChI |
BSFRUXOTZQWLLI-MLWJPKLSSA-N |
SMILES isomérique |
CCCC(=O)OC(=O)[C@@H]1CC(CN1)Br |
SMILES canonique |
CCCC(=O)OC(=O)C1CC(CN1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)

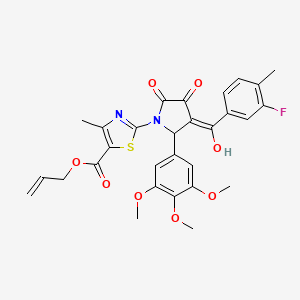
![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
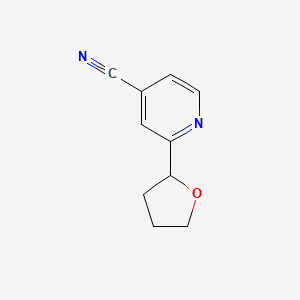
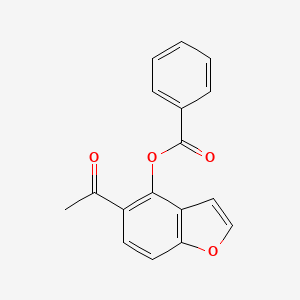
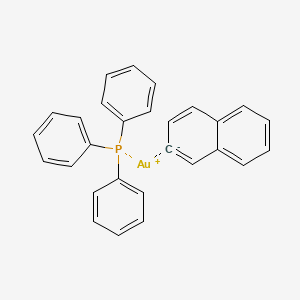
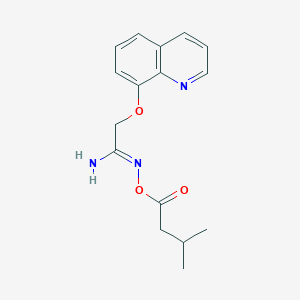
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12888458.png)
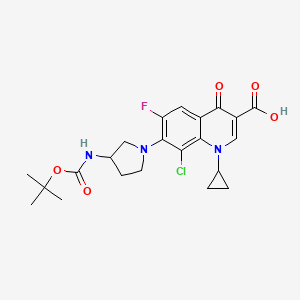

![(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine](/img/structure/B12888467.png)
![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)
